Tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate is a chemical compound that is relevant in the synthesis of various pharmacologically active molecules. It is a derivative of pyrrolidine, which is a five-membered lactam structure, and it contains tert-butyl and methoxy substituents that influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of related pyrrolidine derivatives has been optimized for large-scale production, particularly for intermediates used in nicotinic acetylcholine receptor agonists . A one-step continuous flow synthesis method has been developed for pyrrole-3-carboxylic acids, which are structurally related to tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate, starting from tert-butyl acetoacetates . Additionally, the synthesis of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, which share the pyrrolidine core and tert-butyl group, has been reported for their anti-inflammatory activities .
Molecular Structure Analysis
The molecular structure of tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate can be inferred from related compounds. For instance, tert-butyl 5-(4-methoxyphenyl)-1-methyl-2-oxopyrrolidin-3-yl carbonate has a pyrrolidinone ring in an envelope conformation, and the tert-butyl and methoxy groups are positioned on the same side of the ring . The absolute structure of a chiral pyrrolidine derivative has been determined using diffraction, CD spectroscopy, and theoretical calculations, which could provide insights into the stereochemistry of similar compounds .
Chemical Reactions Analysis
The tert-butyl ester group in pyrrolidine derivatives is reactive and can participate in various chemical reactions. For example, the tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid reacts with singlet oxygen to yield peroxidic intermediates, which can further react to form substituted pyrroles . The tert-butyl group can also be involved in the synthesis of Schiff base compounds, as demonstrated in the synthesis of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxybenzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate can be deduced from structurally similar compounds. For instance, the tert-butyl group is known to impart steric bulk, which can affect the solubility and boiling point of the compound . The presence of the methoxy group can influence the compound's polarity and its ability to participate in hydrogen bonding . The pyrrolidine ring's conformation, such as the envelope conformation observed in related compounds, can also impact the compound's reactivity and interaction with other molecules .
Scientific Research Applications
Synthesis of Pyrrole Precursors
Tert-butyl esters of pyrrole carboxylic acids, including tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate, are utilized in the synthesis of pyrrole derivatives. For instance, Wasserman et al. (2004) reported the reaction of tert-butyl esters with singlet oxygen, yielding peroxidic intermediates. These intermediates are instrumental in synthesizing 5-substituted pyrroles, crucial precursors for compounds like prodigiosin (Wasserman et al., 2004).
Anti-inflammatory Activities
The tert-butyl pyrrolidine carboxylate framework is a core structure in synthesizing potential anti-inflammatory agents. Ikuta et al. (1987) synthesized a series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, which displayed dual inhibitory activity on prostaglandin and leukotriene synthesis. These compounds demonstrated significant anti-inflammatory properties comparable to established drugs like indomethacin, but with reduced ulcerogenic effects (Ikuta et al., 1987).
Crystal Structure Analysis
In the field of crystallography, tert-butyl pyrrolidine carboxylates have been synthesized and characterized to understand their molecular structures. Naveen et al. (2007) synthesized tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate and confirmed its structure through X-ray diffraction studies. These analyses contribute to a deeper understanding of molecular conformations and interactions (Naveen et al., 2007).
Asymmetric Synthesis
Chung et al. (2005) described an efficient asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, demonstrating the practicality of using tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate derivatives in synthesizing chiral compounds. This synthesis approach highlights the importance of these compounds in producing chiral pyrrolidines with high yield and enantiomeric excess (Chung et al., 2005).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-5-6-9(13)8-10(14)16-4/h9H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYBAKVGAMQFLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10540462 | |
Record name | tert-Butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10540462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate | |
CAS RN |
813433-68-0 | |
Record name | tert-Butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10540462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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